2-Amino-5-bromo-4-phenylpyrimidine
Overview
Description
2-Amino-5-bromo-4-phenylpyrimidine is a chemical compound with the molecular formula C10H8BrN3. It has a molecular weight of 250.09 g/mol . This compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which include this compound, can be achieved from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process involves five steps: ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of organolithium reagents .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNc1nccc(n1)-c2ccccc2
. The InChI key for this compound is UHRHPPKWXSNZLR-UHFFFAOYSA-N
. Chemical Reactions Analysis
Pyrimidines, including this compound, can undergo various chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . Another reaction involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Reaction Mechanisms : 2-Amino-5-bromo-4-phenylpyrimidine is involved in various reaction mechanisms, including the SN(ANRORC)-mechanism during its interaction with potassium amide in liquid ammonia, leading to the formation of 2-amino-4-phenylpyrimidine and other compounds (Kroon & Plas, 2010).
Synthetic Routes : It serves as an intermediate in synthetic routes for creating bioactive compounds, such as those with immunomodulatory properties (Hannah et al., 2000).
Formation of Derivatives : This compound is used in the formation of thiazolo[4,5-d]pyrimidine derivatives, which are synthesized from 5-bromo-2,4-dichloro-6-methylpyrimidine (Bakavoli, Nikpour & Rahimizadeh, 2006).
Chemical Modifications : The compound can undergo chemical modifications, such as sulfonylation to produce novel derivatives with potential biological significance (Aryan, Nojavan & Sadeghi, 2015).
Biological and Medicinal Applications
Antiviral Properties : Some derivatives of this compound exhibit antiviral activity, particularly against retroviruses (Hocková et al., 2003).
Antimicrobial and Antifungal Agents : It has been used in synthesizing compounds with antimicrobial and antifungal activities against various pathogens (Lanjewar et al., 2010).
Synthesis of Pyrazolo[3,4-d]pyrimidines : It is a precursor in synthesizing pyrazolo[3,4-d]pyrimidines, which have been studied for their antibacterial activity (Rostamizadeh et al., 2013).
Pharmacological Activities : Its derivatives have been explored for various pharmacological activities including neurodegenerative, antimicrobial, and anticancer properties (Karati et al., 2022).
Mechanism of Action
Target of Action
2-Amino-5-bromo-4-phenylpyrimidine has been found to exhibit antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . These organisms are responsible for major health issues in many parts of the world.
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . The structural modifications of the compound, such as the substitutions of their amino group and of their phenyl ring, influence these activities .
Biochemical Pathways
The biochemical pathways affected by this compound are those related to the life cycles of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . By inhibiting these organisms, the compound disrupts the pathways, leading to downstream effects that include the prevention of the diseases caused by these organisms.
Pharmacokinetics
It is suggested that the compound has high gi absorption and is bbb permeant . These properties could impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
The result of the action of this compound is the inhibition of the organisms responsible for sleeping sickness and malaria . This leads to molecular and cellular effects that include the prevention of these diseases.
Future Directions
The future directions for research on 2-Amino-5-bromo-4-phenylpyrimidine and similar compounds could involve the development of new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanisms of action due to the emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives can interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds between the nitrogen atoms in the pyrimidine ring and the amino acid residues in the proteins .
Cellular Effects
Some pyrimidine derivatives have been shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of a compound can affect its long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of a compound can vary with different dosages .
Metabolic Pathways
It is known that pyrimidine derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the localization or accumulation of a compound can be affected by its interactions with transporters or binding proteins .
Subcellular Localization
It is known that the targeting signals or post-translational modifications of a compound can direct it to specific compartments or organelles .
Properties
IUPAC Name |
5-bromo-4-phenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUHHAQAUXBQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463069 | |
Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85658-55-5 | |
Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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